molecular formula C11H13N5O B8722929 2,5,6-Triamino-4-Benzyloxypyrimidine CAS No. 19916-72-4

2,5,6-Triamino-4-Benzyloxypyrimidine

Cat. No. B8722929
M. Wt: 231.25 g/mol
InChI Key: QGOLEGLENLEGAL-UHFFFAOYSA-N
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Patent
US05525711

Procedure details

Sodium dithionite is added in portions to a suspension of 17 g 5-nitroso-2,4-diamino-6-benzyloxy-primidine (8) in 300 mL H2O at 50° C. until the red nitroso compound is fully reduced. The free base is separated out by adding aqueous ammonia. The crude product is cooled, suctioned off and crystallized from water, to which activated charcoal and a trace of sodium dithionite is added yielding 9.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
[Compound]
Name
nitroso
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(S([O-])=O)([O-])=O.[Na+].[Na+].[N:9]([C:11]1[C:12]([NH2:26])=[N:13][C:14]([NH2:25])=[N:15][C:16]=1[O:17][CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=O>O>[NH2:25][C:14]1[N:13]=[C:12]([NH2:26])[C:11]([NH2:9])=[C:16]([O:17][CH2:18][C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)[N:15]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
17 g
Type
reactant
Smiles
N(=O)C=1C(=NC(=NC1OCC1=CC=CC=C1)N)N
Name
nitroso
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The free base is separated out
ADDITION
Type
ADDITION
Details
by adding aqueous ammonia
TEMPERATURE
Type
TEMPERATURE
Details
The crude product is cooled
CUSTOM
Type
CUSTOM
Details
crystallized from water, to which activated charcoal
ADDITION
Type
ADDITION
Details
a trace of sodium dithionite is added
CUSTOM
Type
CUSTOM
Details
yielding 9

Outcomes

Product
Name
Type
Smiles
NC1=NC(=C(C(=N1)N)N)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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